2-{[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}acetamide
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Overview
Description
2-{[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure substituted with a methoxyphenyl group and an acetamide moiety. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}acetamide typically involves the following steps:
Preparation of 7-hydroxy-4-methylchromen-2-one: This intermediate is synthesized by the condensation of 4-methylresorcinol with ethyl acetoacetate in the presence of a catalyst such as piperidine.
Etherification: The 7-hydroxy-4-methylchromen-2-one is then reacted with 4-methoxyphenol in the presence of a base such as potassium carbonate to form 7-(4-methoxyphenoxy)-4-methylchromen-2-one.
Acetylation: The final step involves the acetylation of the phenolic hydroxyl group with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-(4-methoxyphenyl)-1-benzopyran-4-one
Uniqueness
2-{[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}acetamide is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. Its methoxyphenyl and acetamide groups contribute to its unique pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-7-methyl-2-oxochromen-5-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-11-7-15(24-10-17(20)21)19-14(9-18(22)25-16(19)8-11)12-3-5-13(23-2)6-4-12/h3-9H,10H2,1-2H3,(H2,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDNVTFSBKNJPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=C(C=C3)OC)C(=C1)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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